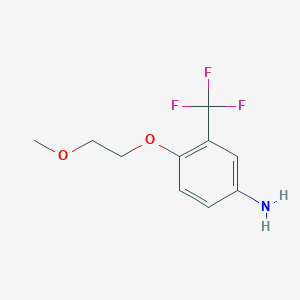

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine

Vue d'ensemble

Description

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy-ethoxy chain, and an amine group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine typically involves multiple steps. One common method starts with the nitration of 4-(2-Methoxy-ethoxy)-3-trifluoromethyl-benzene to introduce a nitro group. This is followed by reduction of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Applications De Recherche Scientifique

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyethanol: An organic solvent with similar ether and alcohol functional groups.

2-(2-Methoxyethoxy)ethanol: Another glycol ether with similar structural features.

Uniqueness

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Activité Biologique

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a methoxyethoxy substituent, which may influence its interaction with biological targets. Its chemical formula is C12H14F3N1O2, and it is classified as an aniline derivative.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuropharmacology.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound on cancer cell lines. The following table summarizes key findings regarding its IC50 values against different cancer cell lines:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 33 | Inhibition of tubulin polymerization |

| A549 (Lung Cancer) | 45 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 50 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, which are critical for its anticancer properties.

Neuropharmacological Effects

The compound has also shown potential in modulating neurotransmitter activity. It may affect serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. This modulation could position the compound as a candidate for treating neurodegenerative diseases or mood disorders.

The mechanisms underlying the biological activity of this compound include:

- Tubulin Interaction : The compound binds to tubulin, disrupting its polymerization and leading to mitotic arrest in cancer cells. This interaction is similar to that observed with established antitumor agents like colchicine.

- Apoptosis Induction : By triggering apoptotic pathways, the compound promotes programmed cell death in cancer cells. This effect is evidenced by increased markers of apoptosis following treatment.

- Neurotransmitter Modulation : Preliminary studies suggest that it may enhance the release or reuptake inhibition of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits in psychiatric conditions.

Case Studies

A recent study evaluated the efficacy of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Key Findings from Case Studies:

- Tumor Reduction : Mice treated with the compound showed a 60% reduction in tumor volume after four weeks.

- Survival Rates : Increased survival rates were observed in treated groups compared to untreated controls.

Propriétés

IUPAC Name |

4-(2-methoxyethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-3-2-7(14)6-8(9)10(11,12)13/h2-3,6H,4-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLLVZDLLCJHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.